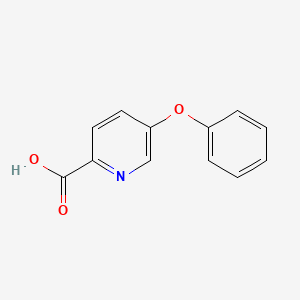

5-Phenoxypyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-phenoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)11-7-6-10(8-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOYDFUNXFOBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444919-20-4 | |

| Record name | 5-phenoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenoxypyridine 2 Carboxylic Acid and Its Precursors

Established Synthetic Routes to the Core Pyridine-2-carboxylic Acid Framework

The pyridine-2-carboxylic acid scaffold is a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Several classical and modern synthetic methods have been developed for its efficient preparation.

Classical Esterification and Subsequent Hydrolysis Strategies

A traditional and widely used approach to obtaining pyridine-2-carboxylic acids involves the esterification of a corresponding pyridine (B92270) derivative, followed by hydrolysis of the resulting ester. google.comlibretexts.org This two-step process is often favored for its reliability and the commercial availability of starting materials.

The esterification is typically carried out by reacting a pyridine carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is generally heated to reflux to drive the equilibrium towards the ester product. google.com Following the esterification, the ester is hydrolyzed to the carboxylic acid. This can be achieved through either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and is typically performed by heating the ester with an excess of water and a strong acid catalyst. libretexts.orgrsc.org Alternatively, saponification, or base-catalyzed hydrolysis, involves treating the ester with a strong base like sodium hydroxide (B78521), which leads to the formation of a carboxylate salt that is subsequently acidified to yield the final carboxylic acid. libretexts.org

A specific example is the synthesis of ethyl butyrate, where the ester is heated with water and an acid catalyst to yield butyric acid and ethanol. libretexts.org Similarly, methyl benzoate (B1203000) can be hydrolyzed using a potassium hydroxide solution. libretexts.org While effective, a notable drawback of this classical method is the need for neutralization and solvent extraction steps for purification, and the catalyst is typically not reusable. google.com

| Reaction Step | Reagents and Conditions | Product | Key Considerations |

| Esterification | Pyridine carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄), Reflux | Pyridine carboxylic acid ester | Reaction is reversible. |

| Acidic Hydrolysis | Pyridine carboxylic acid ester, Excess H₂O, Strong acid catalyst, Heat | Pyridine-2-carboxylic acid | The reverse of esterification. |

| Basic Hydrolysis (Saponification) | Pyridine carboxylic acid ester, Strong base (e.g., NaOH, KOH) | Carboxylate salt (acidified to yield carboxylic acid) | Reaction goes to completion. |

Functionalization of Pyridine Ring Systems via Directed Ortho-Metalation

Directed ortho-metalation (DoM) has emerged as a powerful and regioselective strategy for the functionalization of pyridine rings. thieme-connect.comacs.orgharvard.edu This method involves the deprotonation of the position ortho to a directing group on the pyridine ring by a strong base, typically an organolithium reagent, to form a metalated intermediate. harvard.edubaranlab.org This intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups. thieme-connect.com

The choice of the directing group is crucial for the efficiency of the DoM reaction. baranlab.org Amide and carbamate (B1207046) groups are effective directing groups for the ortho-lithiation of pyridines. acs.orgharvard.edu For instance, the use of O-pyridyl carbamates allows for regiospecific functionalization. The metalation of pyridine itself can be challenging due to the propensity of organometallic reagents to add to the pyridine ring. harvard.edu However, with appropriate directing groups, efficient lithiation can be achieved. harvard.edu The use of hindered amide bases like TMPMgCl•LiCl has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu

A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence provides a general method for the synthesis of azabiaryls, avoiding the often difficult isolation of pyridyl boronic acids. nih.gov

| Directing Group | Base | Electrophile | Product | Reference |

| OCONEt₂ | sec-BuLi, TMEDA | I₂ | 2-Iodo-O-pyridyl carbamate | harvard.edu |

| Pyridine N-oxide | i-PrMgCl | Various electrophiles (ketones, aldehydes, halogens) | 2-Substituted pyridine N-oxides | thieme-connect.com |

| Carboxamides | LDA | B(OiPr)₃ | ortho-Hydroxypicolinamides | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and substituted pyridine compounds due to their high efficiency and functional group tolerance. acs.orgnih.gov

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. acs.orgwikipedia.org This reaction is widely used for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science. acs.org The reaction can be applied to pyridine derivatives, allowing for the introduction of various aryl and alkyl groups. nih.govbeilstein-journals.orgnih.gov For instance, the Suzuki-Miyaura reaction of 2,6-dichloropyridine (B45657) with heptyl pinacol (B44631) boronic ester can be used to generate 2,6-dialkylpyridines. nih.gov The choice of ligand for the palladium catalyst can be critical, with sterically encumbered alkyl phosphine (B1218219) ligands often favoring the desired coupling. nih.govacs.org

The Heck reaction , another significant palladium-catalyzed transformation, involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgresearchgate.net This reaction provides a direct method for the alkenylation of pyridine rings. sioc-journal.cntandfonline.commdpi.com For example, the intramolecular Heck reaction of C2-tethered pyrroles can lead to the formation of spiropyrrolidine-2-oxindole derivatives. sioc-journal.cn The catalyst system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine ligand. sioc-journal.cn

| Reaction Name | Substrates | Catalyst System | Product | Key Features |

| Suzuki-Miyaura | Halopyridine, Organoboron reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Substituted pyridine | High functional group tolerance, forms C-C bonds. nih.gov |

| Heck | Halopyridine, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenylated pyridine | Direct alkenylation of aromatic rings. wikipedia.orgresearchgate.net |

Methodologies for the Introduction of the Phenoxy Moiety

The introduction of the phenoxy group onto the pyridine ring is a critical step in the synthesis of 5-phenoxypyridine-2-carboxylic acid. This is typically achieved through nucleophilic aromatic substitution or copper-catalyzed etherification reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aryl ethers. masterorganicchemistry.com In the context of synthesizing this compound, this reaction involves the displacement of a halogen atom (typically chlorine or fluorine) on the pyridine ring by a phenoxide nucleophile. youtube.comyoutube.com

The pyridine ring's nitrogen atom makes it more susceptible to nucleophilic attack, especially at the 2- and 4-positions, by lowering the energy of the LUMO. youtube.comgcwgandhinagar.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the pyridine ring can accelerate the reaction. masterorganicchemistry.com The reaction of 4-chloropyridine (B1293800) with methoxide (B1231860) ion, for example, proceeds via an intermediate that is stabilized by delocalization of the negative charge onto the nitrogen atom. vaia.com

Copper-Catalyzed Ullmann-Type Etherification Reactions

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-promoted reaction of an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgwikipedia.org Modern variations of this reaction often utilize catalytic amounts of a copper salt in the presence of a ligand. nih.govnih.gov

These "Ullmann-type" reactions are comparable to the Buchwald-Hartwig amination but typically require higher temperatures. wikipedia.org The traditional Ullmann ether synthesis often uses stoichiometric amounts of copper and high-boiling polar solvents. wikipedia.org However, the development of soluble copper catalysts supported by ligands such as diamines, picolinic acid, and acetylacetonates (B15086760) has allowed for milder reaction conditions. wikipedia.orgnih.govnih.gov For instance, the copper-catalyzed O-arylation of phenols with aryl iodides and bromides can be performed under mild conditions in DMSO with K₃PO₄ as the base and picolinic acid as the ligand. nih.gov

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide. wikipedia.orgnih.gov

| Reaction Type | Reagents | Catalyst System | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated pyridine, Phenol, Base | None (or base catalysis) | Favored at electron-deficient positions (2- and 4-). youtube.comgcwgandhinagar.com |

| Ullmann-Type Etherification | Halogenated pyridine, Phenol | Copper salt (e.g., CuI), Ligand (e.g., picolinic acid), Base | Effective for a broad range of substrates, including sterically hindered ones. nih.gov |

Green Chemistry Approaches to Phenoxy Ether Formation

The formation of the phenoxy ether linkage is a critical step in the synthesis of this compound. Green chemistry principles aim to make this process more environmentally benign by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Traditional methods for creating aryl ethers, such as the Williamson ether synthesis or Ullmann condensation, often require harsh reaction conditions, stoichiometric amounts of copper, and high-boiling polar solvents that are difficult to recycle.

Modern green approaches focus on catalytic systems that operate under milder conditions. For instance, palladium- or copper-catalyzed Buchwald-Hartwig C-O cross-coupling reactions have emerged as powerful alternatives. These reactions can be performed with catalytic amounts of the metal and a suitable ligand, often at lower temperatures than the traditional Ullmann reaction. The choice of solvent is also crucial; replacing solvents like DMF or NMP with more sustainable options such as anisole, or even water with the use of appropriate surfactants, can significantly improve the environmental profile of the synthesis. Furthermore, the use of recoverable and reusable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, aligns with green chemistry goals by simplifying product purification and reducing metal waste.

Novel and Sustainable Synthetic Protocols for this compound

Recent advancements in synthetic organic chemistry have introduced innovative technologies that offer significant advantages over conventional batch methods for producing fine chemicals like this compound.

Flow Chemistry Optimization for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers a promising platform for the scalable and safe synthesis of this compound. In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. mdpi.com

The synthesis can be designed as a "telescoped" process where multiple reaction steps are performed sequentially in the flow stream without isolating intermediates. mdpi.com For example, the formation of the phenoxy ether via a nucleophilic aromatic substitution (SNAAr) on a 5-halopyridine-2-carboxylate precursor, followed by in-line saponification to the carboxylic acid, can be performed in a continuous manner. Optimization of such a process would involve systematically varying flow rates, temperatures, and reagent concentrations to maximize throughput and yield. The integration of real-time analytical techniques, such as IR or UV-Vis spectroscopy, can further facilitate rapid optimization and process control.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.govnih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures significantly higher than the solvent's boiling point in sealed vessels. mdpi.com This superheating dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and minimizing side-product formation. acs.org

In the context of this compound synthesis, the crucial C-O bond formation between a phenol and a 5-halopyridine derivative is particularly amenable to microwave heating. google.com Both metal-catalyzed cross-coupling reactions and uncatalyzed nucleophilic aromatic substitutions can benefit from the increased reaction rates afforded by microwave irradiation. frontiersin.orgmdpi.com This technology is not only beneficial for rapid laboratory-scale synthesis and library generation but is also scalable for larger production quantities using specialized microwave reactors.

Biocatalytic Transformations in the Synthesis of Related Scaffolds

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. mdpi.com While a direct, single-enzyme synthesis of this compound from simple precursors is not yet established, biocatalytic methods can be applied to key steps in the synthesis of related scaffolds.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize this compound is essential for optimizing reaction conditions and improving efficiency.

Detailed Reaction Pathway Elucidation for Phenoxy Introduction

The introduction of the phenoxy group onto the pyridine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, especially when the 5-position is substituted with a good leaving group, such as a halogen (Cl, F). The pyridine ring is inherently electron-deficient, and this deficiency is enhanced by the electron-withdrawing carboxylate group at the 2-position, which activates the ring towards nucleophilic attack.

The reaction pathway is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The phenoxide ion (formed by deprotonating phenol with a base) acts as the nucleophile and attacks the electron-deficient carbon atom at the 5-position of the pyridine ring. This addition step breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Rearomatization: In the second, typically faster step, the leaving group (e.g., a halide ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the pyridine ring and yields the final 5-phenoxypyridine product.

Kinetic Studies of Rate-Determining Steps in this compound Synthesis

In the described two-step synthesis, the hydrolysis of the nitrile is frequently the slower, rate-determining step compared to the often-rapid, catalyst-mediated C-O bond formation. The conversion of the stable nitrile group requires significant energy input and proceeds through a high-energy transition state.

Research on the hydrolysis of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine (B195900) in high-temperature water has shown that the reaction follows a consecutive pathway: the nitrile is first hydrolyzed to the corresponding pyridinecarboxamide, which is then hydrolyzed to the picolinic acid. researchgate.net These studies reveal that the hydrolysis exhibits first-order kinetics. researchgate.net

The rate of this reaction is highly dependent on temperature, and the rate constants follow the Arrhenius equation. The activation energy (Ea) is a key parameter derived from these studies, representing the minimum energy required for the reaction to occur. The phenoxy group at the 5-position on the pyridine ring will influence the electronic properties and thus the reactivity of the nitrile group, but the fundamental kinetic model is expected to be similar.

Interactive Table: Activation Energies for the Hydrolysis of 2-Cyanopyridine and its Amide Intermediate Data from analogous system for modeling purposes.

| Reaction Step | Reactant | Product | Activation Energy (Ea) (kJ mol⁻¹) | Source |

|---|---|---|---|---|

| Nitrile Hydrolysis | 2-Cyanopyridine | 2-Pyridinecarboxamide | 83.7 | researchgate.net |

| Amide Hydrolysis | 2-Pyridinecarboxamide | 2-Picolinic acid | 70.5 | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of 5 Phenoxypyridine 2 Carboxylic Acid

High-Resolution Spectroscopic Characterization

A deep dive into the spectroscopic profile of 5-Phenoxypyridine-2-carboxylic acid is crucial for elucidating its electronic environment, vibrational modes, and fragmentation patterns. However, specific, published research detailing these aspects is currently unavailable.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignments

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in providing complete and unambiguous assignments of proton (¹H) and carbon (¹³C) signals, especially for complex aromatic systems. For this compound, such studies would reveal the precise chemical shifts and coupling constants of the protons on both the pyridine (B92270) and phenoxy rings, offering insights into the electronic effects of the ether linkage and the carboxylic acid group. For instance, the acidic proton of the carboxylic acid is expected to appear significantly downfield, typically in the 10-12 ppm range in ¹H NMR spectra. libretexts.org The protons on the carbon adjacent to the carboxylic acid would likely resonate in the 2-3 ppm region. libretexts.org The carbonyl carbon itself would be highly deshielded in the ¹³C NMR spectrum, with an expected chemical shift between 160-180 ppm. libretexts.org However, without dedicated experimental studies, a complete and verified assignment remains speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is vital for identifying functional groups and probing the conformational landscape of a molecule. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorptions for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹ due to hydrogen bonding, and a strong carbonyl (C=O) stretching band near 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.orgacs.org The C-O-C stretching of the phenoxy group would also present a distinct signal. Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations of the aromatic rings. nih.gov Analysis of these spectra could provide information on intermolecular interactions and potential conformational isomers. Regrettably, detailed and publicly available FT-IR and Raman spectra for this specific compound, along with their corresponding vibrational assignments, have not been found.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound through precise mass measurement and isotopic pattern analysis. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments would elucidate its fragmentation pathways under ionization. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For this compound, cleavage of the ether bond is another likely fragmentation route. While PubChem lists predicted m/z values for various adducts of the molecule, such as [M+H]⁺ at 216.06552, experimental data and a detailed analysis of its fragmentation behavior are not published. uni.lu

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

A single crystal X-ray diffraction study of this compound would yield invaluable data on its precise molecular geometry. It would confirm the planarity of the aromatic rings and reveal the dihedral angle between them, which is a key conformational parameter. Furthermore, it would detail the hydrogen bonding network, particularly the formation of carboxylic acid dimers, a common motif in the solid-state of such compounds. uky.edu The packing of the molecules in the crystal lattice would also be revealed, providing insights into the forces that govern its solid-state structure. nih.gov To date, no such crystallographic data has been deposited in public databases.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for a substance's physical properties. Different polymorphs can exhibit variations in solubility, stability, and melting point. A thorough investigation into the polymorphism of this compound would involve crystallization experiments under various conditions and characterization of the resulting solid forms using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). mdpi.comamericanpharmaceuticalreview.com Similarly, the potential for the formation of pseudopolymorphs, such as hydrates or solvates, would also be an important area of study. Currently, there is no published research on the polymorphic behavior of this compound.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks and π-Stacking

In the crystalline state, molecules of this compound are expected to engage in robust intermolecular interactions. The primary and most dominant of these is the hydrogen bonding facilitated by the carboxylic acid moiety. Carboxylic acids commonly form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This interaction is a powerful structure-directing synthon in crystal engineering.

Beyond this primary dimerization, the pyridine nitrogen atom serves as a hydrogen bond acceptor. It can interact with the carboxylic acid proton of an adjacent molecule, particularly if the classic dimer formation is sterically hindered. This O-H···N interaction is a well-documented and strong attractive force in cocrystals of pyridines and carboxylic acids. rsc.orgresearchgate.netresearchgate.netugr.es

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance | Probable Role in Structure |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Centrosymmetric R²₂(8) dimer | Primary structural motif |

| Hydrogen Bond | Carboxyl O-H | Pyridine N | Linear or near-linear | Alternative or secondary motif rsc.orgugr.es |

| π-Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Parallel-displaced, ~3.4-3.8 Å | Crystal lattice stabilization researchgate.netresearchgate.net |

| π-Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Parallel-displaced or T-shaped | Crystal lattice stabilization |

| π-Stacking | Pyridine Ring (π-system) | Phenyl Ring (π-system) | Parallel-displaced or T-shaped | Crystal lattice stabilization |

Conformational Analysis in Solution and Gas Phase

The flexibility of this compound arises from the rotational freedom around its single bonds, primarily the C-O ether bond and the C-C bond connecting the carboxylic acid to the pyridine ring.

Experimental Determination of Conformational Preferences (e.g., using NMR NOESY, X-ray data)

While a specific single-crystal X-ray structure for this compound is not publicly documented, data from related structures, such as quinolone carboxylic acid derivatives, often reveal the presence of intramolecular hydrogen bonds that stabilize a planar conformation. mdpi.com For this compound, an intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen or the pyridine nitrogen is conceivable, which would significantly restrict conformational freedom and favor a more planar arrangement.

In solution, Nuclear Overhauser Effect Spectroscopy (NOESY) would be the definitive technique to probe conformational preferences. A NOESY experiment detects through-space correlations between protons that are close to each other (typically < 5 Å), irrespective of bond connectivity. For this molecule, key NOESY correlations would be expected between the protons of the phenoxy ring and the protons on the pyridine ring (specifically H-4 and H-6). The presence and intensity of these cross-peaks would elucidate the time-averaged spatial orientation of the two ring systems relative to each other.

Investigation of Rotational Barriers around the Ether and Pyridine-Carboxyl Bonds

The rotation around the C(pyridine)-O(ether) and O(ether)-C(phenyl) bonds, as well as the C(pyridine)-C(carboxyl) bond, is not entirely free. The energy required to overcome the rotational barrier is a function of steric hindrance and electronic effects, such as conjugation.

Ether Linkage (C-O-C): Rotation around the two bonds of the ether linkage dictates the relative orientation of the pyridine and phenyl rings. The barrier to rotation would be influenced by potential steric clashes between the ortho-protons of the phenyl ring and the protons at positions 4 and 6 of the pyridine ring. Computational studies on similar biaryl ether systems are typically used to calculate these barriers, which are often modest, allowing for relatively rapid interconversion between conformers at room temperature.

Pyridine-Carboxyl Bond (C-C): The rotational barrier for the C-C bond between the pyridine ring and the carboxylic acid group determines the orientation of the carboxyl plane relative to the pyridine ring. There is a strong electronic preference for a planar arrangement to maximize conjugation between the carboxyl group and the aromatic π-system. However, steric repulsion between the carboxyl oxygen and the pyridine nitrogen's lone pair or the proton at C-3 can lead to a non-planar ground state. The energy barrier to rotation is expected to be significant, and its magnitude can be influenced by intramolecular hydrogen bonding.

| Rotational Bond | Influencing Factors | Expected Barrier Height | Consequence |

| Pyridine-Ether (C-O) | Steric hindrance (H-4/H-6 vs ortho-H) | Low to Moderate | Defines twist angle between rings |

| Ether-Phenyl (O-C) | Steric hindrance (H-4/H-6 vs ortho-H) | Low to Moderate | Defines twist angle between rings |

| Pyridine-Carboxyl (C-C) | Electronic conjugation, steric repulsion, intramolecular H-bonding | Moderate to High | Affects planarity and reactivity |

Impact of Solvent and Temperature on Conformational Ensembles

The equilibrium between different conformers of this compound in solution is sensitive to the surrounding environment.

Solvent Effects: The polarity of the solvent plays a critical role. In nonpolar solvents, intramolecular hydrogen bonding (e.g., between the carboxylic acid and the ether oxygen) might be favored, leading to a more compact, folded conformation. In polar, protic solvents (like water or methanol), the solvent molecules can compete effectively for hydrogen bonding sites. mdpi.com This would disrupt intramolecular bonds and favor more extended conformations where the carboxylic acid group is solvated by the solvent. Studies on other pyridine carboxylic acids have shown that solvent properties significantly influence reactivity and spectroscopic properties, which are direct consequences of conformational and electronic state changes. researchgate.net The interaction between pyridinium (B92312) cations and carboxylate anions is also known to be modulated by the solvent environment. nih.govacs.org

Temperature Effects: Increasing the temperature provides the thermal energy needed to overcome rotational barriers. This leads to a broader distribution of accessible conformations in the ensemble. Spectroscopic techniques like variable-temperature NMR can be used to monitor these changes. As the temperature rises, the populations of higher-energy conformers increase, and if the energy barrier is low enough, distinct signals from different conformers may coalesce into a single, time-averaged signal.

Computational and Theoretical Investigations of 5 Phenoxypyridine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential

A detailed analysis of the electronic structure of 5-Phenoxypyridine-2-carboxylic acid, including its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), charge distribution, and electrostatic potential map, would require specific DFT calculations. Such studies would reveal the electron-rich and electron-poor regions of the molecule, providing crucial information about its reactivity and intermolecular interactions. While general principles of substituent effects on pyridine (B92270) and carboxylic acid moieties are known, specific quantitative data for this compound is not available.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

The prediction of spectroscopic parameters through computational methods allows for the theoretical corroboration of experimental data. DFT calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts, the frequencies of vibrational modes (IR and Raman spectra), and electronic transitions (UV-Vis spectra). Although methodologies for these predictions are well-established for similar molecules, specific predicted spectra for this compound have not been published.

Calculation of Acid Dissociation Constants (pKa) and Related Thermodynamic Properties

The acid dissociation constant (pKa) is a critical parameter for any carboxylic acid, influencing its behavior in different pH environments. Computational methods, often combining DFT with continuum solvent models, can predict pKa values with reasonable accuracy. These calculations involve determining the Gibbs free energy change of the deprotonation reaction in solution. However, a computationally derived pKa value for this compound is not documented in the literature.

Molecular Dynamics Simulations

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, which is essential for understanding their function in a real-world context, particularly in solution.

Conformational Dynamics and Energy Landscape Exploration in Solution

The presence of a flexible ether linkage in this compound suggests the possibility of multiple low-energy conformations. Molecular dynamics simulations in a solvent like water would be necessary to explore the conformational energy landscape, identify the most stable conformers, and understand the transitions between them. Such studies on related molecules have provided valuable insights into their dynamic behavior, but this analysis has not been specifically applied to this compound.

Simulation of Solvent Effects on the Molecular Structure and Reactivity

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact. This is particularly important for a molecule with both polar (carboxylic acid, pyridine nitrogen) and nonpolar (phenyl ring) regions. The effect of different solvents on the conformational preferences and reactivity of this compound remains an uninvestigated area in the available scientific literature.

Mechanistic Studies through Computational Chemistry

Computational mechanistic studies are instrumental in mapping the energetic landscapes of chemical reactions, identifying key intermediates, and determining the feasibility of proposed reaction pathways.

Theoretical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for elucidating reaction mechanisms. For chemical transformations involving molecules like this compound, computational chemists can model the step-by-step process of bond breaking and formation. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them.

For instance, in reactions such as decarboxylation, which is a potential transformation for a carboxylic acid derivative, computational models can predict the geometry of the transition state and the key atoms involved. A study on the decarboxylation of 2-pyridone-3-carboxylic acids, for example, utilized computational methods to understand the reaction mechanism, which proceeds through a specific intermediate. nih.gov Similarly, for reactions like C-H activation, a process relevant to the phenyl and pyridine rings, computational studies on related phenylpyridines have been crucial. These studies have detailed the role of metal catalysts and have characterized the transition structures involved in the C-H bond cleavage. researchgate.netrsc.org For this compound, one could computationally investigate, for example, the mechanism of amide bond formation by reacting the carboxylic acid with an amine, predicting the tetrahedral intermediate and the associated transition states.

A critical outcome of elucidating a reaction pathway is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. This parameter is directly related to the reaction rate and can be calculated from the energy difference between the reactants and the transition state. The Arrhenius equation, a fundamental formula in chemical kinetics, links the activation energy with the rate constant and temperature. libretexts.org

Computational studies on the C-H activation of 2-phenylpyridine (B120327) catalyzed by various metal carboxylates have provided estimates for the activation energies of these processes. researchgate.netrsc.org These studies combine experimental techniques like mass spectrometry with DFT calculations to quantify the energy required for the C-H activation step. For example, the activation energy for hydrogen transfer from 2-phenylpyridine to an acetate (B1210297) ligand in a copper complex was calculated to be significant, indicating the energetic cost of this step. rsc.org Similar computational approaches could be applied to predict the activation energies for various potential reactions of this compound, thereby guiding the selection of appropriate reaction conditions such as temperature and catalysts.

Table 1: Calculated Activation Energies for C-H Activation in a Related Phenylpyridine System

| Reaction Step | Catalyst System | Calculated Activation Energy (kJ mol⁻¹) | Reference |

| Hydrogen Transfer | Ruthenium Complex | 4 | rsc.org |

| Hydrogen Transfer | Copper Complex | 139 | rsc.org |

| Acetic Acid Loss | Ruthenium Complex | 113 ± 3 | rsc.org |

| Acetic Acid Loss | Copper Complex | 138 ± 5 | researchgate.net |

This data is for the C-H activation of 2-phenylpyridine and serves as an illustrative example of the type of information that can be obtained through computational studies.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other governs their macroscopic properties, such as crystal structure, solubility, and melting point. Computational modeling is an invaluable tool for predicting and understanding these non-covalent interactions.

The combination of a carboxylic acid and a pyridine nitrogen in this compound makes it an excellent candidate for forming strong and directional hydrogen bonds. Computational methods can model these interactions with high accuracy. Hirshfeld surface analysis and electron density analysis are computational techniques used to visualize and quantify intermolecular contacts in crystals. orgchemres.org

Studies on co-crystals of carboxylic acids and pyridines have shown that the carboxylic acid–pyridine heterosynthon, a robust hydrogen-bonding motif, is a common feature. researchgate.net Computational models can predict the strength of these hydrogen bonds. For example, calculations on phenylacetic acid–nicotinamide cocrystals revealed that the intermolecular hydrogen bond energy for the carboxylic acid–pyridine heterosynthon was -53.87 kJ mol⁻¹, indicating a very stable interaction. researchgate.net In addition to hydrogen bonds, other non-covalent interactions such as π-π stacking between the aromatic rings and weaker C-H···O interactions play a crucial role in stabilizing the crystal structure. mdpi.com Computational tools like Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis can be used to identify and characterize these weaker interactions. mdpi.com

Building on the understanding of intermolecular interactions, computational chemistry can predict how molecules will self-assemble into larger, ordered structures. This is guided by the concept of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. mdpi.com

For pyridine-carboxylic acid derivatives, the carboxylic acid dimer and the carboxylic acid-pyridine heterosynthon are key supramolecular synthons. Computational studies can assess the relative stability of these different synthons to predict the most likely crystal packing. The lone-pair of electrons on the pyridine nitrogen makes it a good hydrogen bond acceptor, often forming strong interactions with hydrogen bond donors like carboxylic acids. mdpi.com The equilibrium constant for the formation of a pyridyl/carboxylic acid complex has been estimated to be significantly higher than that of a carboxylic acid dimer, highlighting the strength and favorability of this particular synthon. mdpi.com By analyzing the molecular electrostatic potential (MEP) surface, which shows the charge distribution on the molecule, chemists can predict the sites most likely to engage in hydrogen bonding and other electrostatic interactions. mdpi.com This predictive capability is crucial in the field of crystal engineering, where the goal is to design and synthesize new materials with desired properties based on predictable intermolecular interactions.

Table 2: Common Supramolecular Synthons in Pyridine-Carboxylic Acid Systems

| Synthon | Description | Key Interactions | Computational Tools for Analysis |

| Carboxylic Acid Dimer | Two carboxylic acid molecules forming a cyclic dimer. | O-H···O hydrogen bonds | DFT, QTAIM |

| Carboxylic Acid-Pyridine Heterosynthon | A carboxylic acid molecule hydrogen-bonded to a pyridine molecule. | O-H···N hydrogen bond | DFT, MEP analysis |

| π-π Stacking | Parallel arrangement of aromatic rings. | van der Waals forces, electrostatic interactions | DFT, NCI plots |

| C-H···O/N Interactions | Weak hydrogen bonds involving a carbon-hydrogen bond as the donor. | Electrostatic and dispersion forces | Hirshfeld surface analysis |

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Building Block

5-Phenoxypyridine-2-carboxylic acid has emerged as a significant and versatile building block in synthetic organic chemistry. Its unique molecular architecture, which combines a pyridine-2-carboxylic acid moiety with a phenoxy group at the 5-position, offers multiple reactive sites and specific steric and electronic properties. This combination allows for the strategic construction of complex molecular frameworks and functional materials. The presence of the carboxylic acid group, the pyridine (B92270) nitrogen, and the ether linkage provides a trifecta of functionality that can be selectively addressed and manipulated in chemical synthesis.

Precursor in the Synthesis of Complex Organic Scaffolds

The structure of this compound makes it an ideal precursor for the synthesis of intricate organic scaffolds, which are often the core structures of biologically active molecules and functional materials. mdpi.comnih.gov The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, or it can participate in decarboxylation reactions. The pyridine nitrogen can act as a nucleophile or a base and can be quaternized or oxidized. The phenoxy group provides a stable, bulky substituent that can influence the conformation of the resulting molecule and participate in aromatic substitution reactions.

The synthesis of derivatives of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 5-oxopyrrolidine showcases how functionalized carboxylic acids serve as foundational scaffolds for creating libraries of compounds with potential therapeutic applications, such as antibacterial or anticancer agents. mdpi.comnih.gov Similarly, this compound can be envisioned as a starting material for multi-step syntheses, leading to novel heterocyclic compounds with tailored properties.

Monomer for the Construction of Specialized Polymeric Materials (e.g., for specific chemical sensing)

While specific research on the use of this compound as a monomer is not extensively documented, its bifunctional nature—possessing a polymerizable carboxylic acid group and a coordinating pyridine-phenoxy unit—makes it a promising candidate for the construction of specialized polymeric materials. Carboxylic acid-terminated polymers have been investigated for various applications, and the incorporation of a phenoxypyridine moiety could introduce specific recognition capabilities. google.com

The pyridine nitrogen and the ether oxygen within the phenoxy group can act as coordination sites for metal ions, suggesting that polymers derived from this monomer could be utilized in chemical sensing applications. Upon coordination of a target analyte, changes in the polymer's properties, such as fluorescence or conductivity, could be observed. The principle of using pyridine-based ligands for constructing coordination polymers with sensing capabilities is well-established. rsc.orgnih.govacs.orgnih.gov For instance, coordination polymers built from ligands with similar functionalities have been shown to detect specific molecules through fluorescence quenching or enhancement. rsc.org

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, ordered structures through non-covalent interactions. This compound is an excellent candidate for these studies due to its combination of a hydrogen-bond-donating carboxylic acid group, a hydrogen-bond-accepting pyridine nitrogen, and the potential for π-π stacking interactions from its aromatic rings. nih.govub.edumdpi.comiqpc.com

Design and Synthesis of Co-crystals and Salts for Enhanced Chemical Functionality

The formation of co-crystals and salts is a widely used strategy to modify the physicochemical properties of molecules. nih.govmdpi.comnih.gov The carboxylic acid group of this compound can form robust hydrogen bonds with other molecules containing complementary functional groups, such as amides or other heterocycles. mdpi.com Furthermore, the pyridine nitrogen can act as a proton acceptor, leading to the formation of salts with acidic co-formers. nih.gov

The interplay between the acidic carboxylic acid and the basic pyridine nitrogen within the same molecule also allows for the formation of zwitterionic structures or self-assembled dimers and catemers. The design of co-crystals involving this molecule could lead to materials with enhanced solubility, stability, or altered optical properties. The principles of supramolecular synthons, such as the common carboxylic acid-pyridine hydrogen bond, are central to predicting and controlling the assembly of these multi-component crystalline solids. nih.gov

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Linker

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ditopic nature of this compound, with its carboxylate group and pyridine nitrogen, makes it an ideal linker for the synthesis of such materials. rsc.orgnih.govacs.orgnih.govmdpi.com The carboxylate group can coordinate to the metal center in various modes (monodentate, bidentate, bridging), while the pyridine nitrogen provides an additional coordination site. The phenoxy group can influence the porosity and dimensionality of the resulting framework.

Studies on related ligands, such as 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylate and 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid, have demonstrated the successful construction of coordination polymers with diverse structures and properties, including fluorescence-based sensing. rsc.orgnih.gov Furthermore, the inclusion of linkers with ether, phenyl, and pyridine functionalities in multivariate MOFs highlights the potential for creating complex, functional materials. nih.gov

Below is a table summarizing coordination polymers formed from ligands analogous to this compound, illustrating the potential for this compound in MOF and coordination polymer synthesis.

| Ligand | Metal Ion | Resulting Structure | Potential Application | Reference |

| 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid | Zn(II) | 2D and 3D Coordination Polymers | Fluorescence Sensing | rsc.org |

| 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid | Mn(II), Cd(II) | 2D Layer and 1D Ladder | Luminescence | nih.gov |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 1D, 2D, and 3D Coordination Polymers | Catalysis | acs.org |

| 5-Aminopyridine-2-carboxylate | Na(I)/Ln(III), Co(II), Cu(II) | 1D and 2D Coordination Polymers | Luminescence, Magnetism, Anticancer Activity | nih.gov |

Development of Supramolecular Gels or Liquid Crystals Incorporating the Compound

Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes a solvent. mdpi.comrsc.org The ability of this compound to form directional hydrogen bonds through its carboxylic acid and pyridine groups, coupled with potential π-π stacking, makes it a candidate for forming such gel networks. The incorporation of this molecule into a gel system could impart stimuli-responsive properties, where changes in pH or the introduction of specific metal ions could trigger a gel-sol transition. mdpi.com While direct studies are limited, the principles of using functionalized small molecules, including those with pyridine N-oxide and amide groups, to form supramolecular gels are well-established. mdpi.comnih.gov

Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The rigid, anisotropic shape of this compound, arising from its interconnected aromatic rings, suggests its potential use as a component in liquid crystalline materials. aps.org By modifying the carboxylic acid with a suitable long-chain alkyl or other mesogenic group, it may be possible to induce liquid crystalline phases. The polarity and hydrogen-bonding capabilities of the core structure would significantly influence the type and stability of the resulting mesophases. Research on 5-phenyl-pyrimidine derivatives has shown that such core structures can indeed form the basis of novel liquid crystals. aps.org

Catalytic and Material Science Roles of this compound

The unique structural architecture of this compound, which combines a bidentate chelating pyridine-carboxylate unit with a phenoxy group, positions it as a molecule of significant interest in advanced chemical research, particularly in catalysis and material science. Its ability to coordinate with metal centers while presenting a modifiable peripheral functional group opens avenues for diverse applications.

As a Ligand in Homogeneous and Heterogeneous Catalysis

The pyridine-2-carboxylate scaffold is a well-established and powerful directing group in transition-metal-catalyzed reactions. The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can form a stable five-membered chelate ring with a metal center, facilitating a variety of catalytic transformations, including C-H activation and cross-coupling reactions.

In the context of C-H activation, ligands containing a carboxylic acid group can assist in the crucial bond-breaking step. nih.gov Studies on the C-H activation of analogous compounds like 2-phenylpyridine (B120327), catalyzed by metals such as copper(II), palladium(II), and ruthenium(II), have shown that carboxylate ligands play a key role. nih.govresearchgate.net The process often proceeds through a concerted metalation-deprotonation mechanism where the carboxylate assists in abstracting a proton. researchgate.net For this compound, coordination to a metal center like palladium would form a stable palladacycle intermediate, positioning the metal catalyst in close proximity to specific C-H bonds for functionalization. rsc.org The electronic properties of the phenoxy group at the 5-position can influence the reactivity of the metal center, potentially enhancing catalytic efficiency or selectivity. nih.gov

Similarly, in cross-coupling reactions, the pyridine-carboxylate moiety is instrumental. Decarboxylative cross-coupling, for instance, utilizes carboxylic acids as readily available and stable coupling partners. wikipedia.org Research on the palladium- and copper-catalyzed decarboxylative coupling of 2-(azaaryl)carboxylates with aryl halides demonstrates a viable pathway where the pyridine-2-carboxylic acid derivative acts as an in-situ generated nucleophile. nih.gov In such a system, this compound could first coordinate to a copper(I) center, undergo decarboxylation to form an organocopper intermediate, which then transmetalates to a palladium(II) center to complete the cross-coupling cycle and form a new C-C bond. nih.gov The broad tolerance for functional groups in these reactions underscores the potential of using substituted pyridyl carboxylates. wikipedia.orgrsc.org

Exploration of its Role in Organocatalysis or as a Catalyst Support

While direct applications of this compound in organocatalysis have not been extensively reported, its inherent functionalities suggest potential roles. The carboxylic acid moiety provides Brønsted acidity, which could be harnessed for acid-catalyzed reactions. researchgate.net The basic pyridine nitrogen offers a Lewis basic site. This bifunctional nature could be explored in cooperative organocatalytic systems.

A more developed area of exploration is its use as a component of a catalyst support system. The transformation of effective homogeneous catalysts into recoverable and reusable heterogeneous catalysts is a major goal in sustainable chemistry. The carboxylic acid group of this compound is an ideal anchor for grafting the molecule onto solid supports. For example, it can be covalently attached to silica (B1680970) gel, polymers, or magnetic nanoparticles. oszk.hu Once immobilized, the pyridyl-carboxylate unit can chelate a catalytically active metal ion. This approach creates a solid-supported catalyst that retains the reactivity of its homogeneous counterpart while gaining the practical advantages of easy separation and recycling. This strategy has been demonstrated with other carboxylic acid-functionalized ligands, which are used to create core-shell hybrid nanomaterials or supported catalysts for various organic transformations. researchgate.netoszk.hu

Integration into Hybrid Materials for Specific Chemical Adsorption or Separation

The ability of this compound to act as a bridging ligand between metal centers makes it an excellent candidate for constructing porous crystalline materials like metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org In this role, the molecule acts as an organic linker, with the pyridine nitrogen and carboxylate group coordinating to metal ions (nodes) to build up an extended, often porous, three-dimensional structure. rsc.orgresearchgate.net

The synthesis of coordination polymers using related aminopyridine-2-carboxylate ligands with lanthanide and transition metals has yielded materials with interesting luminescent and magnetic properties. nih.govresearchgate.net By analogy, this compound could be used to create novel frameworks with metals such as copper(II), cobalt(II), manganese(II), or cadmium(II). rsc.org

The phenoxy group would not be directly involved in the framework's structural coordination but would project into the pores of the resulting material. This "pore functionalization" is critical for tailoring the material's properties for specific applications. The aromatic phenoxy groups could enhance the selective adsorption of other aromatic molecules through π-π stacking interactions, making the material suitable for the separation of specific organic compounds. Furthermore, the carboxylic acid functionality is a known anchoring group for sensitizer (B1316253) dyes on semiconductor surfaces (e.g., TiO2) in the fabrication of photoelectrochemical cells, suggesting another avenue for its integration into functional hybrid materials. researchgate.net The principle of using carboxylic acids for separation can also be applied through acid-base extraction, where the molecule's solubility is altered to move it between immiscible liquid phases. libretexts.org

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemistry is a major driver in modern synthetic organic chemistry. For 5-Phenoxypyridine-2-carboxylic acid, future research will prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of atom economy, minimizing waste and environmental impact. primescholars.com

Investigation of Unconventional Reactivity Patterns and Derivatization Strategies

Beyond its established reactions, there is a growing interest in exploring the unconventional reactivity of this compound. This involves subjecting the molecule to novel reaction conditions and reagents to uncover new chemical transformations. Such investigations could lead to the discovery of unexpected reaction pathways and the synthesis of unique derivatives with novel properties.

The derivatization of this compound is a key area of future research. By modifying its core structure through various chemical reactions, scientists can create a diverse library of related compounds. nih.govnih.gov This includes exploring reactions at the carboxylic acid group, the pyridine (B92270) ring, and the phenoxy moiety. The synthesis of derivatives with different functional groups could lead to compounds with enhanced biological activity or novel material properties. nih.govnih.gov For instance, the introduction of specific substituents could modulate the compound's electronic properties, solubility, or ability to interact with biological targets.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic processes and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ spectroscopic techniques is becoming increasingly important. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) allow for the real-time monitoring of chemical reactions as they occur. nih.gov

By continuously analyzing the reaction mixture, researchers can track the consumption of reactants, the formation of intermediates, and the generation of products. This data is invaluable for determining reaction kinetics, identifying transient species, and elucidating complex reaction pathways. For the synthesis of this compound, in-situ monitoring can help in optimizing reaction parameters like temperature, pressure, and catalyst loading to maximize yield and minimize reaction times. This approach is a cornerstone of Process Analytical Technology (PAT), which aims to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes.

Deeper Exploration of Supramolecular Chemistry and Materials Design Principles Involving this compound

The unique structural features of this compound, including its carboxylic acid group and aromatic rings, make it an excellent candidate for the construction of supramolecular assemblies and novel materials. sibran.ru Supramolecular chemistry focuses on the non-covalent interactions between molecules, which can lead to the formation of highly ordered structures with specific functions. nih.gov

Future research will delve deeper into the crystal engineering of this compound, exploring how it interacts with itself and other molecules to form co-crystals, coordination polymers, and metal-organic frameworks (MOFs). rsc.orgmdpi.comacs.org The carboxylic acid group can participate in strong hydrogen bonding, while the pyridine and phenyl rings can engage in π-π stacking interactions. nih.gov By carefully selecting co-formers or metal ions, researchers can design materials with tailored properties, such as porosity for gas storage, luminescence for sensing applications, or specific catalytic activities. mdpi.commdpi.com The study of these supramolecular interactions is crucial for the rational design of functional materials based on this compound. sibran.rursc.org

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.